6-Bromo-5-fluoroquinoline
Overview
Description
6-Bromo-5-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrFN. It is a derivative of quinoline, which is a nitrogen-containing heterocycle. The presence of both bromine and fluorine atoms in the quinoline ring imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications .
Scientific Research Applications
6-Bromo-5-fluoroquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical compounds, particularly those targeting bacterial infections.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
6-Bromo-5-fluoroquinoline: primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and repair. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks created by these enzymes, ultimately inhibiting bacterial DNA synthesis .
Mode of Action:
The compound forms ternary complexes with DNA gyrase or topoisomerase IV and DNA. These complexes block the progression of the replication fork, preventing DNA unwinding and replication. As a result, bacterial growth is inhibited .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Bromo-5-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria This inhibition disrupts the replication process, making this compound a potential antibacterial agent
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting DNA-gyrase, this compound can halt bacterial cell division, leading to cell death
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the DNA-gyrase enzyme, inhibiting its activity and preventing DNA replication This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, leading to the disruption of the enzyme’s function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or air . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit antibacterial activity without significant toxicity . At higher doses, it may cause toxic or adverse effects, including gastrointestinal, renal, or neurological toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as DNA-gyrase, affecting the replication process in bacteria Additionally, it may influence other metabolic enzymes, potentially altering metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound may localize to specific cellular compartments, influencing its activity and function. Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes in those regions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct bromination and fluorination of quinoline. For instance, 6-bromoquinoline can be fluorinated using Selectfluor® in acetonitrile to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogen exchange reactions, cyclization, and purification steps to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Bromoquinoline
- 5,6-Difluoroquinoline
- 6-Chloro-5-fluoroquinoline
Comparison: 6-Bromo-5-fluoroquinoline is unique due to the simultaneous presence of both bromine and fluorine atoms on the quinoline ring. This dual substitution can enhance its reactivity and biological activity compared to compounds with only one halogen substituent. For instance, 5-fluoroquinoline lacks the bromine atom, which may result in different chemical behavior and biological properties .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 6-Bromo-5-fluoroquinoline can be achieved through a multi-step process involving several reactions.", "Starting Materials": ["2-Amino-5-bromo-4-fluorobenzoic acid", "Phosphorus oxychloride", "Sodium hydroxide", "Acetic anhydride", "Ethyl acetate", "Sodium bicarbonate"], "Reaction": [ "Step 1: Conversion of 2-Amino-5-bromo-4-fluorobenzoic acid to 2-Chloro-5-bromo-4-fluorobenzoic acid by reacting with phosphorus oxychloride.", "Step 2: Cyclization of 2-Chloro-5-bromo-4-fluorobenzoic acid with sodium hydroxide to form 6-Bromo-5-fluoroquinoline-2-carboxylic acid.", "Step 3: Conversion of 6-Bromo-5-fluoroquinoline-2-carboxylic acid to 6-Bromo-5-fluoroquinoline by refluxing with acetic anhydride in ethyl acetate.", "Step 4: Purification of the product by washing with sodium bicarbonate solution and drying." ] } | |
CAS No. |
127827-51-4 |
Molecular Formula |
C9H6BrClFN |
Molecular Weight |
262.50 g/mol |
IUPAC Name |
6-bromo-5-fluoroquinoline;hydrochloride |
InChI |
InChI=1S/C9H5BrFN.ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;/h1-5H;1H |
InChI Key |
HWEIHFOSXDCCQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2F)Br)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)Br)N=C1.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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